(6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(2-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(2-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a pyrimidine ring, and is substituted with a dimethylaminobenzylidene group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(2-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves a multi-step process. One efficient method is the one-pot synthesis, which combines [3+3] cycloaddition, reduction, and deamination reactions . The process begins with the cycloaddition of appropriate precursors, followed by reduction and deamination to yield the desired product. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(2-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imino group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and methylphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiadiazolo-pyrimidine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(2-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and antiviral properties.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(2-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives: These compounds share a similar core structure but differ in their substituents.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
(6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(2-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H19N5OS |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(6Z)-6-[[4-(dimethylamino)phenyl]methylidene]-5-imino-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H19N5OS/c1-13-6-4-5-7-16(13)20-24-26-18(22)17(19(27)23-21(26)28-20)12-14-8-10-15(11-9-14)25(2)3/h4-12,22H,1-3H3/b17-12-,22-18? |
InChI Key |
PUVWDPMBJQGQBX-SABKFZPKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=N)/C(=C/C4=CC=C(C=C4)N(C)C)/C(=O)N=C3S2 |
SMILES |
CC1=CC=CC=C1C2=NN3C(=N)C(=CC4=CC=C(C=C4)N(C)C)C(=O)N=C3S2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=N)C(=CC4=CC=C(C=C4)N(C)C)C(=O)N=C3S2 |
Origin of Product |
United States |
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